ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a sulfamoylbenzamido group, carbamoyl moiety, and an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O6S2/c1-2-36-24(33)29-14-9-18-19(15-29)37-23(20(18)21(27)31)28-22(32)16-5-7-17(8-6-16)38(34,35)30(12-3-10-25)13-4-11-26/h5-8H,2-4,9,12-15H2,1H3,(H2,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVBMTALKQICKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological properties. The presence of sulfamoyl and cyanoethyl groups enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₄O₅S, with a molecular weight of approximately 398.43 g/mol. The structure includes functional groups such as:
- Thieno[2,3-c]pyridine ring : Contributes to the compound's biological activity.
- Sulfamoyl group : Enhances solubility and potential interactions with enzymes.
- Cyanoethyl groups : May participate in nucleophilic reactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thieno[2,3-c]pyridine moiety can form hydrogen bonds and π-π interactions with active sites, potentially inhibiting enzyme activity. The sulfamoyl group can engage in electrostatic interactions, further stabilizing binding to targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance, compounds structurally related to ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine have shown activity against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
In vitro assays demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Cytotoxicity Studies
Cytotoxicity assessments using human cancer cell lines have revealed that some derivatives exhibit selective toxicity towards tumor cells while sparing normal cells. For example, compounds derived from the thieno[2,3-c]pyridine scaffold showed IC50 values indicating moderate cytotoxic effects on glioblastoma and osteosarcoma cell lines compared to non-tumorigenic cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Glioblastoma (A-172) | 15 |
| Compound B | Osteosarcoma (HOS) | 20 |
| Control | Normal Cells | >50 |
Study 1: Antimicrobial Screening
In a study published in Medicinal Chemistry, a series of thieno[2,3-c]pyridine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with the sulfamoyl modification exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
Study 2: Cytotoxicity Evaluation
A separate investigation focused on evaluating the cytotoxic effects of various thieno[2,3-c]pyridine derivatives on cancer cell lines. The findings suggested that specific modifications at the benzamide position significantly influenced cytotoxicity profiles, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be compared based on synthesis, physicochemical properties, and electronic characteristics. Below is a detailed analysis using data from the provided evidence:
Thieno-Pyridine Derivatives
Compound 11b (from ), (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, shares a fused bicyclic system but differs in substituents. Key differences include:
- Core structure: Thiazolo-pyrimidine vs. thieno-pyridine.
- Functional groups: Cyano and furan substituents in 11b vs. sulfamoyl and carbamoyl groups in the target compound.
- Yield and stability : 11b was synthesized in 68% yield with a melting point of 213–215°C, suggesting moderate stability under standard conditions .
Sulfonamide-Containing Analogs
The sulfamoylbenzamido group in the target compound is structurally analogous to sulfonamide derivatives in (ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate). Key distinctions include:
- Substituents: The compound lacks the bis(2-cyanoethyl)sulfamoyl group but includes a Boc-protected amine.
- Molecular weight : compound (C15H22N2O4S, MW 326.4 g/mol) is smaller than the target compound, which likely exceeds 500 g/mol due to additional functional groups .
Isoelectronic and Isovalent Considerations
Per , compounds with similar electronic or valency profiles may exhibit comparable reactivity. For example:
- Structural geometry: The lack of a fused thieno-pyridine system in 11b or 12 () limits direct isovalency despite shared functional groups .
Comparative Data Table
Research Implications and Gaps
- Synthetic Challenges: The target compound’s complexity (e.g., multiple cyanoethyl and sulfamoyl groups) may reduce yields compared to simpler analogs like 11b .
- Biological Relevance: While sulfonamides and thieno-pyridines are known for antimicrobial or kinase-inhibitory activity, the bis(2-cyanoethyl) group’s role requires further study .
- Safety Data: No hazard information is available for the target compound, unlike the compound, which is classified as a laboratory chemical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
